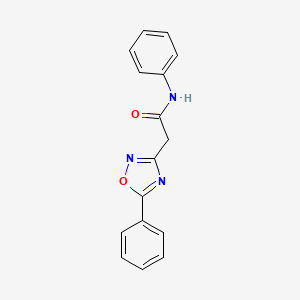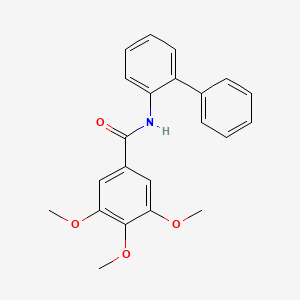
N-2-biphenylyl-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-biphenylyl-3,4,5-trimethoxybenzamide (BTB-1) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of benzamides, which are known to exhibit a wide range of biological activities. BTB-1 has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, among others.
Mecanismo De Acción
N-2-biphenylyl-3,4,5-trimethoxybenzamide exerts its biological effects through the modulation of various signaling pathways and molecular targets. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. N-2-biphenylyl-3,4,5-trimethoxybenzamide also inhibits the activity of AKT and mTOR, two key regulators of cell growth and survival. Additionally, N-2-biphenylyl-3,4,5-trimethoxybenzamide has been shown to activate the AMPK pathway, which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-2-biphenylyl-3,4,5-trimethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are implicated in various inflammatory diseases. N-2-biphenylyl-3,4,5-trimethoxybenzamide has also been shown to reduce pain sensitivity by modulating the activity of ion channels involved in pain perception. Furthermore, N-2-biphenylyl-3,4,5-trimethoxybenzamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-biphenylyl-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its high purity and yield, as well as its well-defined mechanism of action. However, there are also some limitations to its use, including its potential toxicity and limited solubility in aqueous solutions. Additionally, further studies are needed to determine the optimal dosage and administration route for N-2-biphenylyl-3,4,5-trimethoxybenzamide in different experimental models.
Direcciones Futuras
There are several future directions for the research and development of N-2-biphenylyl-3,4,5-trimethoxybenzamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-2-biphenylyl-3,4,5-trimethoxybenzamide could also be used in combination with other drugs for the treatment of cancer, either as a standalone therapy or as an adjuvant to existing therapies. Furthermore, further studies are needed to determine the safety and efficacy of N-2-biphenylyl-3,4,5-trimethoxybenzamide in humans, as well as its potential for use in other therapeutic areas.
Métodos De Síntesis
N-2-biphenylyl-3,4,5-trimethoxybenzamide can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzoic acid with 2-bromobiphenyl, followed by the conversion of the resulting intermediate to the final product using various reagents and conditions. The synthesis of N-2-biphenylyl-3,4,5-trimethoxybenzamide has been optimized to yield high purity and yield, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
N-2-biphenylyl-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-2-biphenylyl-3,4,5-trimethoxybenzamide has also been found to possess anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and reducing pain sensitivity. Furthermore, N-2-biphenylyl-3,4,5-trimethoxybenzamide has been shown to modulate the immune response by regulating the activity of immune cells such as T cells and macrophages.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-25-19-13-16(14-20(26-2)21(19)27-3)22(24)23-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-14H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDUUPBVZOIUSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5056884.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5056889.png)
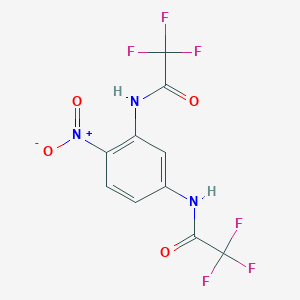
![5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5056906.png)
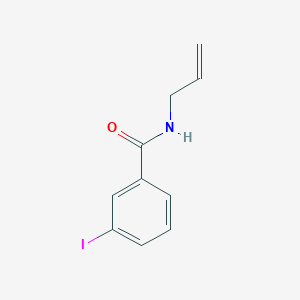
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5056917.png)
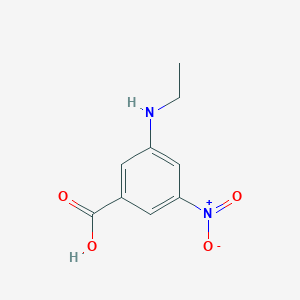
![N-(4-methoxyphenyl)-1-[(4-methylphenoxy)acetyl]-3-piperidinamine](/img/structure/B5056937.png)
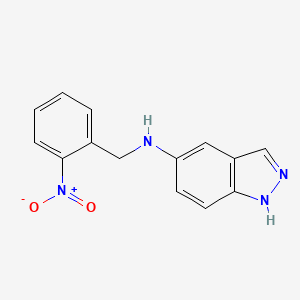
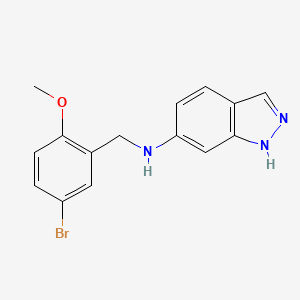
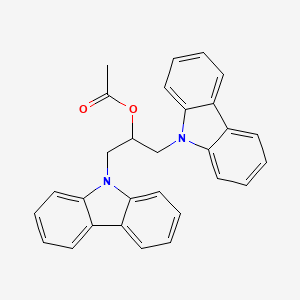
![5-acetyl-3-(4-biphenylyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5056958.png)
![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5056971.png)
